molecular formula C6H16ClOP B14675449 Chloro(triethyl)-lambda~5~-phosphanol CAS No. 38960-87-1

Chloro(triethyl)-lambda~5~-phosphanol

Cat. No.: B14675449
CAS No.: 38960-87-1
M. Wt: 170.62 g/mol
InChI Key: JHGGNBWKVHFOCE-UHFFFAOYSA-N
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Description

Chloro(triethyl)-lambda~5~-phosphanol is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three ethyl groups and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(triethyl)-lambda~5~-phosphanol typically involves the reaction of triethylphosphine with a chlorinating agent. One common method is the reaction of triethylphosphine with chlorine gas or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where triethylphosphine is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chloro(triethyl)-lambda~5~-phosphanol undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form triethylphosphine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include triethylphosphine derivatives with various substituents replacing the chlorine atom.

    Oxidation Reactions: The major product is triethylphosphine oxide.

    Reduction Reactions: The primary product is triethylphosphine.

Scientific Research Applications

Chloro(triethyl)-lambda~5~-phosphanol has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Chloro(triethyl)-lambda~5~-phosphanol involves the interaction of the phosphorus atom with various molecular targets. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. In oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of phosphine oxides. These reactions are facilitated by the unique electronic properties of the phosphorus atom and its ability to form stable bonds with various substituents.

Comparison with Similar Compounds

Chloro(triethyl)-lambda~5~-phosphanol can be compared with other similar compounds such as:

    Triethylphosphine: Unlike this compound, triethylphosphine lacks the chlorine atom and is less reactive in substitution reactions.

    Triethylphosphine Oxide: This compound is the oxidized form of triethylphosphine and has different reactivity and applications.

    Chloro(dimethyl)-lambda~5~-phosphanol: This compound has methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.

Properties

CAS No.

38960-87-1

Molecular Formula

C6H16ClOP

Molecular Weight

170.62 g/mol

IUPAC Name

chloro-triethyl-hydroxy-λ5-phosphane

InChI

InChI=1S/C6H16ClOP/c1-4-9(7,8,5-2)6-3/h8H,4-6H2,1-3H3

InChI Key

JHGGNBWKVHFOCE-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)(CC)(O)Cl

Origin of Product

United States

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